molecular formula C10H8N2O2 B2451385 3-Methyl-1,8-naphthyridine-2-carboxylic acid CAS No. 1535411-56-3

3-Methyl-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B2451385
CAS No.: 1535411-56-3
M. Wt: 188.186
InChI Key: RWKAKEGGHTUZNE-UHFFFAOYSA-N
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Description

3-Methyl-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties .

Properties

IUPAC Name

3-methyl-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKAKEGGHTUZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535411-56-3
Record name 3-methyl-1,8-naphthyridine-2-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions such as NaN3 or Me3SiN3 under microwave irradiation .

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Commonly employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Often utilizes nucleophilic or electrophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Applications

Synthesis Building Block
3-Methyl-1,8-naphthyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create a range of derivatives with tailored properties for specific applications.

Reaction Mechanisms
The compound can participate in several types of reactions:

  • Oxidation : Commonly involves oxidizing agents like potassium permanganate.
  • Reduction : Typically employs reducing agents such as sodium borohydride.
  • Substitution : Can utilize nucleophilic or electrophilic reagents depending on the desired outcome.

These reactions enable the formation of diverse substituted naphthyridines, which can be further functionalized for specialized uses.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains and cancer cell lines, highlighting their potential for therapeutic applications .

Biochemical Assays
The compound has been investigated as a ligand in biochemical assays, aiding in the study of enzyme activities. Its interactions with biological targets can provide insights into disease mechanisms and potential treatment pathways.

Medical Applications

Pharmacological Activities
The compound has been noted for its broad spectrum of pharmacological activities:

  • Antiviral
  • Anti-inflammatory
  • Analgesic
  • Neurological Disorders Treatment (e.g., Alzheimer's disease)

These properties make it a candidate for developing new medications aimed at treating various conditions .

Industrial Applications

Material Science
In industry, this compound is utilized in the production of:

  • Light-emitting diodes (LEDs)
  • Dye-sensitized solar cells
  • Molecular sensors

Its unique chemical properties contribute to advancements in electronic materials and renewable energy technologies.

Data Tables

Application AreaSpecific UseNotable Properties
ChemistryBuilding block for heterocyclesVersatile reaction pathways
BiologyLigand in assaysInteraction with enzymes
MedicineAntimicrobial and anticancerEffective against bacteria and cancer cells
IndustryLED productionHigh efficiency and stability

Case Studies

  • Antimicrobial Activity Study
    A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The research highlighted the structure-activity relationship that influences efficacy .
  • Cancer Cell Line Testing
    In vitro testing on cancer cell lines revealed that certain derivatives inhibited cell proliferation effectively, suggesting potential as anticancer agents. The mechanism involved interference with DNA synthesis pathways .
  • Industrial Application in LEDs
    The compound's incorporation into LED technology has led to advancements in efficiency and light output quality, showcasing its importance in material science applications.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Methyl-1,8-naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that incorporates nitrogen atoms. Its structural formula is represented as follows:

C11H9N1O2\text{C}_{11}\text{H}_{9}\text{N}_{1}\text{O}_{2}

This compound is notable for its ability to act as a ligand in biochemical assays and as a probe for studying enzyme activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • DNA Binding : The compound can bind to DNA, potentially interfering with RNA synthesis and protein production.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 µg/mL
Escherichia coli0.125 µg/mL
Pseudomonas aeruginosa0.1 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM)
Hepatocellular carcinoma2.4–2.7
Ovarian carcinoma31.8–3.0
Non-small-cell lung cancerSignificant inhibitory effects observed

The mechanism behind its anticancer activity appears to involve oxidative stress induction and DNA damage response pathways .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on several naphthyridine derivatives, including this compound, highlighted their antibacterial activity against resistant strains of bacteria. The derivatives were found to be more effective than traditional antibiotics like ciprofloxacin .
  • Anticancer Studies : In another investigation focusing on the compound's anticancer properties, it was noted that specific modifications to the naphthyridine structure enhanced cytotoxicity against cancer cells. The study emphasized the importance of substituents on the naphthyridine core for optimizing activity against tumor cells .
  • In Silico Studies : Computational studies have been employed to predict the binding modes and pharmacokinetic properties of this compound derivatives. These studies aid in understanding how structural variations can influence biological activity and therapeutic potential .

Q & A

Q. What is the synthetic methodology for 3-methyl-1,8-naphthyridine-2-carboxylic acid and its derivatives?

The synthesis typically involves multi-step routes, including:

  • Gould–Jacobs Reaction : Condensation of 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate, followed by cyclization in phenoxy ether to yield the naphthyridine core .
  • N-Alkylation : Reaction of intermediates (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) with alkyl chlorides in anhydrous DMF using NaH as a base .
  • Hydrolysis : Conversion of esters to carboxylic acids using 10% aqueous NaOH .
  • Coupling : Reaction with amines (e.g., morpholine, piperazine) in DMF under sealed-tube conditions to generate derivatives . Purification is achieved via column chromatography (methanol:chloroform, 10:40) and recrystallization .

Q. Which analytical techniques are used to confirm the structure of this compound?

Key techniques include:

  • FTIR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • 1H NMR : Characteristic aromatic proton signals (e.g., δ 8.02–9.11 ppm for naphthyridine ring protons) and methyl group resonances .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) and fragmentation patterns .
  • Elemental Analysis : To validate empirical formulas .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound derivatives?

  • In Silico Screening : Predict drug-likeness (Lipinski’s Rule of Five), solubility (LogP), and bioavailability using tools like SwissADME .
  • PASS Analysis : Predict pharmacological activities (e.g., antihistaminic or antimicrobial potential) to prioritize compounds for synthesis .
  • ADMET Prediction : Assess toxicity (e.g., hepatotoxicity) and metabolic stability via platforms like ADMETLab .

Q. How should researchers address stability challenges during storage and handling?

  • Decarboxylation Risk : Avoid prolonged heating (>200°C) or exposure to basic/acidic conditions, as the carboxylic acid group may decompose to CO₂ and methyl-substituted naphthyridines .
  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .
  • Kinetic Monitoring : Use techniques like flow NMR to track degradation rates under varying temperatures (e.g., 24–45°C in acetonitrile) .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

  • Bioavailability Adjustments : Modify substituents (e.g., introduce polar groups) to improve solubility and reduce plasma protein binding .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain discrepancies .
  • Dose-Response Refinement : Conduct PK/PD modeling to correlate in vitro IC₅₀ values with effective in vivo doses .

Q. What strategies are effective for analyzing reaction mechanisms in naphthyridine synthesis?

  • Isotopic Labeling : Track intermediates using ¹³C-labeled malonate to confirm cyclization pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT Calculations : Model transition states (e.g., for decarboxylation) to validate proposed mechanisms .

Methodological Considerations

Q. How to design SAR studies for this compound derivatives?

  • Substituent Variation : Introduce groups at positions 1, 4, and 7 (e.g., chlorobenzyl, morpholine) to assess impact on activity .
  • Activity Profiling : Test derivatives against target enzymes (e.g., histamine receptors) using fluorescence-based assays .
  • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Q. What are the best practices for resolving spectral ambiguities in characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in ¹H NMR spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error .
  • X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives .

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